molecular formula C6H4F3N3O2 B1519463 4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid CAS No. 777-43-5

4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Cat. No.: B1519463
CAS No.: 777-43-5
M. Wt: 207.11 g/mol
InChI Key: YRHAWSYFORYSMR-UHFFFAOYSA-N
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Description

“4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid” is an organic compound with the molecular formula C6H4F3N3O2 . It has a molecular weight of 207.11 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H4F3N3O2/c7-6(8,9)5-11-1-2(4(13)14)3(10)12-5/h1H,(H,13,14)(H2,10,11,12) .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 207.11 .

Scientific Research Applications

Crystal Engineering with Pyrimidine Derivatives

Pyrimidine derivatives, including 4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, play a significant role in crystal engineering. Research has shown that such compounds can form a variety of cocrystals with carboxylic acids through hydrogen bonding interactions. These interactions lead to the formation of robust supramolecular architectures, showcasing the potential of pyrimidine derivatives in the design of novel crystal structures with desired properties (Rajam et al., 2018).

Synthesis of Biologically Relevant Compounds

Pyrimidine derivatives are key intermediates in the synthesis of biologically relevant compounds. Studies have highlighted methods for synthesizing trifluoromethylated pyrimidines, which are known for their metabolic stability. These methods involve reactions under mild conditions, yielding compounds that could be of significant interest in medicinal chemistry and drug development (Harriman et al., 2003).

Development of Novel Organic Materials

Research into pyrimidine derivatives has also led to the development of novel organic materials. For instance, the synthesis of trifluoromethylated analogues of dihydroorotic acid demonstrates the versatility of pyrimidine derivatives in creating new compounds with potential applications in material science and organic chemistry (Sukach et al., 2015).

Properties

IUPAC Name

4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O2/c7-6(8,9)5-11-1-2(4(13)14)3(10)12-5/h1H,(H,13,14)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHAWSYFORYSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)C(F)(F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654639
Record name 4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777-43-5
Record name 4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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